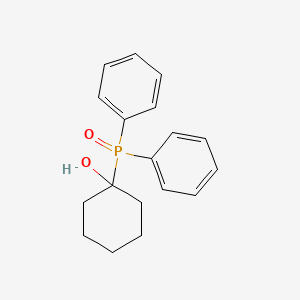

Cyclohexanol, 1-(diphenylphosphinyl)-

Description

Contemporary Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, exhibit a wide array of chemical properties and applications. organic-chemistry.org Their significance is underscored by their use in over 80 clinically approved drugs and more than 300 commercial pesticides. researchgate.net In the realm of organic synthesis, organophosphorus reagents are indispensable. For instance, phosphonates are widely employed in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes, while phosphines serve as crucial ligands in metal-catalyzed cross-coupling reactions. researchgate.net The phosphoryl (P=O) group, a common moiety in these compounds, imparts a high coordination ability with metals, leading to their use as extractants and in the development of functional materials. researchgate.net Furthermore, the unique electronic and steric properties of organophosphorus compounds have made them instrumental in the development of flame retardants with low toxicity. researchgate.net

Contextualizing Phosphinyl-Substituted Alcohols within Organic Synthesis and Catalysis

Phosphinyl-substituted alcohols, particularly α-hydroxyphosphine oxides, represent a key class of organophosphorus compounds. These molecules are not only valuable as synthetic intermediates but also exhibit interesting biological activities. nih.gov The presence of both a hydroxyl group and a phosphinyl group on the same carbon atom creates a unique chemical environment, influencing the molecule's reactivity and potential applications. For example, the hydroxyl group can be a site for further functionalization, while the phosphinyl group can act as a coordinating ligand for metal catalysts or influence the stereochemical outcome of reactions. nih.gov Their synthesis is often achieved through the Pudovik or Abramov reactions, which involve the nucleophilic addition of a phosphorus species to a carbonyl compound. mdpi.com

Current Research Trajectories and Unique Attributes of the Cyclohexanol (B46403), 1-(diphenylphosphinyl)- Structural Motif

The structural motif of Cyclohexanol, 1-(diphenylphosphinyl)- combines the features of a substituted cycloalkanol with those of a tertiary α-hydroxyphosphine oxide. This specific combination is of interest due to the inherent stereochemistry of the cyclohexyl ring and the electronic properties of the diphenylphosphinyl group. Research in this area is focused on several key aspects:

Stereoselective Synthesis: Developing methods for the enantioselective or diastereoselective synthesis of this and related chiral α-hydroxyphosphine oxides is a significant area of research, driven by the potential for these compounds to act as chiral ligands or synthons.

Catalytic Applications: The potential for the oxygen and phosphorus atoms to act as a bidentate ligand for metal centers is being explored for applications in asymmetric catalysis.

Reactivity Studies: Investigating the reactivity of the hydroxyl group and the influence of the bulky and electron-withdrawing diphenylphosphinyl group on the cyclohexyl ring's conformation and reactivity is crucial for its application as a synthetic intermediate.

The synthesis of tertiary α-hydroxyphosphine oxides, such as Cyclohexanol, 1-(diphenylphosphinyl)-, can be achieved through the catalyst- and solvent-free hydrophosphorylation of ketones with secondary phosphine (B1218219) oxides. This method is noted for its high efficiency, with yields often reaching 96–98%, and aligns with the principles of green chemistry. organic-chemistry.org

Table 1: Synthesis of Tertiary α-Hydroxyphosphine Oxides

| Reactants | Conditions | Yield | Reference |

|---|

The reaction proceeds via a proposed four-membered transition state and is often more efficient without a solvent, which can slow down the process. organic-chemistry.org

The thermal stability of phosphine oxides is an area of active investigation. While some primary and secondary phosphine oxides can undergo thermal decomposition, the stability of tertiary α-hydroxyphosphine oxides like Cyclohexanol, 1-(diphenylphosphinyl)- is a key factor in their potential applications. researchgate.net

Spectroscopic characterization is essential for confirming the structure of these compounds. For Cyclohexanol, 1-(diphenylphosphinyl)-, the following spectroscopic data would be expected:

Table 2: Expected Spectroscopic Data for Cyclohexanol, 1-(diphenylphosphinyl)-

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for the phenyl protons, cyclohexyl protons (with complex splitting patterns due to axial and equatorial positions), and a signal for the hydroxyl proton. The protons on the carbon bearing the hydroxyl and phosphinyl groups would be significantly deshielded. |

| ¹³C NMR | Signals for the phenyl carbons, and distinct signals for the six carbons of the cyclohexyl ring, with the carbon attached to the oxygen and phosphorus being the most deshielded. |

| ³¹P NMR | A single signal characteristic of a pentavalent phosphorus in a phosphine oxide environment. |

| IR Spectroscopy | A broad absorption band for the O-H stretch, characteristic C-H stretching for the aromatic and aliphatic protons, and a strong P=O stretching absorption. |

The reactivity of the hydroxyl group in α-hydroxyphosphine oxides allows for further derivatization. Reactions with electrophiles can lead to O-alkylation or O-acylation, providing access to a wider range of functionalized organophosphorus compounds. nih.gov The nucleophilic character of the hydroxyl oxygen allows it to react with various electrophilic reagents. youtube.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

20187-71-7 |

|---|---|

Molecular Formula |

C18H21O2P |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

1-diphenylphosphorylcyclohexan-1-ol |

InChI |

InChI=1S/C18H21O2P/c19-18(14-8-3-9-15-18)21(20,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2 |

InChI Key |

SXFUMQXJAHMLDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexanol, 1 Diphenylphosphinyl and Its Derivatives

Direct Synthetic Pathways to Cyclohexanol (B46403), 1-(diphenylphosphinyl)-

The formation of the title compound, a tertiary α-hydroxy phosphine (B1218219) oxide, is primarily achieved through the nucleophilic addition of a diphenylphosphinyl group or its synthetic equivalent to a cyclohexanone (B45756) precursor.

Strategies Employing Phosphine Oxide Precursors

A prominent and direct method for synthesizing Cyclohexanol, 1-(diphenylphosphinyl)- involves the addition of diphenylphosphine (B32561) oxide to cyclohexanone. This reaction, a type of Pudovik or Abramov reaction, leverages the tautomeric equilibrium of diphenylphosphine oxide, which possesses a reactive P-H bond capable of adding across the carbonyl group of the ketone.

Research has demonstrated that this transformation can proceed efficiently under various conditions. A particularly effective approach is the catalyst- and solvent-free reaction between secondary phosphine oxides and ketones, which can produce tertiary α-hydroxy phosphine oxides in excellent yields organic-chemistry.org. The reaction is typically initiated by a base, which deprotonates the phosphine oxide to generate a nucleophilic phosphinite anion that subsequently attacks the electrophilic carbonyl carbon of cyclohexanone.

Alternative strategies involve the pre-formation of a nucleophilic phosphorus species. Lithiated diphenylphosphine oxide, generated by treating diphenylphosphine oxide with a strong base like butyllithium, readily reacts with aldehydes and ketones, including cyclohexanone, to furnish the desired α-hydroxy phosphine oxide researchgate.net. This method offers a clean and high-yielding route to the target molecule.

The general reaction conditions for these strategies are summarized in the table below.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Yield | Reference |

| Diphenylphosphine Oxide | Cyclohexanone | Base (e.g., Et₃N, K₂CO₃) or catalyst-free, heat | Cyclohexanol, 1-(diphenylphosphinyl)- | High | organic-chemistry.orgnih.gov |

| Diphenylphosphine Oxide | Cyclohexanone | n-Butyllithium, then cyclohexanone | Cyclohexanol, 1-(diphenylphosphinyl)- | Good | researchgate.net |

This table presents generalized findings from collective sources.

Investigation of Stereoselective Control in Synthesis

The synthesis of Cyclohexanol, 1-(diphenylphosphinyl)- presents a stereochemical consideration at the C1 position of the cyclohexyl ring. While the target compound itself is achiral at the phosphorus center (due to two identical phenyl groups), the introduction of the hydroxyl and diphenylphosphinyl groups onto the prochiral cyclohexanone creates a stereocenter. Achieving control over this stereochemistry is a key area of investigation.

Enantioselective synthesis can be approached using chiral catalysts. For instance, organocatalytic methods have been developed for the phospha-Michael addition of diphenylphosphine oxide to α,β-unsaturated ketones like 3-substituted cyclohex-2-en-1-ones buchler-gmbh.com. Using a chiral thiourea (B124793) catalyst derived from cinchonan (B1244166) alkaloids, this reaction can produce 3-substituted-3-(diphenylphosphoryl)cyclohexan-1-ones with high enantioselectivity buchler-gmbh.com. Subsequent reduction of the ketone functionality would yield the corresponding stereodefined cyclohexanol derivative.

Another strategy involves the use of P-stereogenic secondary phosphine oxides. These chiral precursors, which can be resolved from racemic mixtures using resolving agents like TADDOL derivatives, can undergo stereospecific reactions nih.govacs.org. The addition of a resolved, optically active secondary phosphine oxide to cyclohexanone, in a manner analogous to the Pudovik reaction, would be expected to proceed with a degree of diastereoselectivity, influenced by the chiral phosphorus center acs.org.

| Reaction Type | Chiral Influence | Key Feature | Potential Outcome | Reference |

| Organocatalytic Phospha-Michael Addition | Chiral Thiourea Catalyst | Asymmetric conjugate addition to cyclohexenone | Enantiomerically enriched functionalized ketone precursor | buchler-gmbh.com |

| Pudovik-type Reaction | P-Stereogenic Secondary Phosphine Oxide | Diastereoselective addition to cyclohexanone | Diastereomerically enriched α-hydroxy phosphine oxide | nih.govacs.org |

This table outlines conceptual strategies for stereoselective synthesis based on reported methodologies.

Synthesis of Functionalized Analogs and Related Structural Derivatives

The core structure of Cyclohexanol, 1-(diphenylphosphinyl)- can be modified at several positions to generate a library of related compounds with diverse properties. These modifications can be made on the cyclohexanol ring or the diphenylphosphinyl moiety.

Introduction of Additional Functionalities on the Cyclohexanol Ring

Functional groups can be introduced onto the cyclohexyl ring either by starting with a substituted cyclohexanone or by modifying the ring after the addition of the phosphinyl group.

The aforementioned enantioselective phospha-Michael reaction provides a direct entry to 3-substituted-3-(diphenylphosphoryl)cyclohexan-1-ones buchler-gmbh.com. This method simultaneously installs the phosphinyl group and a substituent on the ring in a stereocontrolled manner. A variety of substituted cyclohexanones, such as 2-methylcyclohexanone (B44802) and 3-methylcyclohexanone, are commercially available or readily synthesized and can serve as starting materials for reaction with diphenylphosphine oxide to yield the corresponding functionalized α-hydroxy phosphine oxides nih.gov.

Furthermore, syntheses of more complex analogs, such as dibenzylamino-1-methylcyclohexanol and its trifluoromethyl counterpart, have been reported, demonstrating that the cyclohexanol framework can accommodate a range of functional groups rsc.org.

Chemical Modifications of the Diphenylphosphinyl Moiety

The electronic and steric properties of the diphenylphosphinyl group can be tuned by introducing substituents onto the phenyl rings. This is typically achieved by using a substituted diarylphosphine oxide as the precursor in the addition reaction to cyclohexanone.

For example, (4-methylphenyl)-phenylphosphine oxide can be synthesized from 4-bromotoluene (B49008) and subsequently used to prepare the corresponding α-hydroxy phosphine oxide acs.org. The synthesis of a wide array of substituted diarylphosphine oxides is well-established, often through the reaction of Grignard reagents with phosphonic esters or through palladium-catalyzed coupling reactions involving arylboronic acids organic-chemistry.orgchemicalbook.com. This versatility allows for the preparation of a broad spectrum of analogs with modified phosphinyl groups.

| Modification Site | Strategy | Example Precursor | Resulting Analog | Reference |

| Cyclohexyl Ring (C3) | Michael Addition | Cyclohex-2-en-1-one | 3-Substituted-3-(diphenylphosphoryl)cyclohexanol (after reduction) | buchler-gmbh.com |

| Cyclohexyl Ring (C2, C3, C4) | Substituted Ketone | 3-Methylcyclohexanone | 3-Methyl-1-(diphenylphosphinyl)cyclohexanol | nih.gov |

| Phenyl Rings | Substituted Phosphine Oxide | (4-Methylphenyl)phenylphosphine oxide | 1-((4-Methylphenyl)(phenyl)phosphinyl)cyclohexanol | acs.org |

This table illustrates various approaches to synthesizing functionalized analogs.

Preparation of Corresponding Phosphine Oxide and Phosphine Sulfide (B99878) Oximes

The synthesis of oximes derived from Cyclohexanol, 1-(diphenylphosphinyl)- requires a two-step sequence: oxidation of the alcohol to the corresponding ketone, followed by oximation.

The oxidation of the secondary alcohol in Cyclohexanol, 1-(diphenylphosphinyl)- to the ketone, 1-(diphenylphosphinyl)cyclohexan-1-one, can be accomplished using standard oxidizing agents. While specific conditions for this substrate are not widely reported, general methods for the oxidation of secondary alcohols, including cyclohexanols, are applicable researchgate.netnih.gov.

Once the ketone is obtained, it can be converted to the corresponding oxime, 1-(diphenylphosphinyl)cyclohexan-1-one oxime, through a condensation reaction with hydroxylamine (B1172632) sigmaaldrich.comwikipedia.org. This is a standard and high-yielding transformation in organic chemistry.

The synthesis of the corresponding phosphine sulfide oxime follows a similar logic. The parent alcohol, Cyclohexanol, 1-(diphenylphosphinyl)-, can be converted to its phosphine sulfide analog, 1-(diphenylphosphinothioyl)cyclohexanol, using a thionating agent like Lawesson's reagent. Alternatively, α-hydroxy phosphine sulfides can be prepared by the addition of secondary phosphine thiooxides to ketones organic-chemistry.org. This alcohol is then oxidized to the ketone, 1-(diphenylphosphinothioyl)cyclohexan-1-one, which is subsequently treated with hydroxylamine to afford the final phosphine sulfide oxime.

Synthesis from Cyclic Enamines and Related Procedures

The synthesis of α-hydroxy phosphine oxides, including Cyclohexanol, 1-(diphenylphosphinyl)-, can be effectively achieved by leveraging the nucleophilic character of enamines derived from cyclic ketones. This approach, known as the Stork enamine synthesis, involves a three-stage process: the formation of the enamine, its reaction with a suitable electrophile, and subsequent hydrolysis to yield the final product. libretexts.org

Enamines are vinylogous amines and are considered nitrogen analogs of enols. makingmolecules.com They are typically prepared through the condensation reaction of a ketone, such as cyclohexanone, with a secondary amine like pyrrolidine (B122466) or morpholine, often with acid catalysis and the removal of water to drive the equilibrium. masterorganicchemistry.comorgsyn.org The resulting enamine possesses a nucleophilic α-carbon due to the delocalization of the nitrogen's lone pair of electrons into the double bond. makingmolecules.commasterorganicchemistry.com

This enhanced nucleophilicity allows the enamine to react with a variety of electrophiles. In the context of synthesizing Cyclohexanol, 1-(diphenylphosphinyl)-, the enamine derived from cyclohexanone is reacted with an electrophilic phosphorus reagent. The reaction proceeds via the nucleophilic attack of the enamine's α-carbon on the phosphorus electrophile. This step forms an intermediate iminium salt. libretexts.org

The final stage of the synthesis is the hydrolysis of the iminium salt. libretexts.org Treatment with aqueous acid cleaves the enamine functional group, regenerating a carbonyl at the C1 position while simultaneously introducing a hydroxyl group, thus forming the stable α-hydroxy phosphine oxide structure. libretexts.org The use of enamines is advantageous as they are generally neutral, relatively easy to prepare, and can help prevent the over-alkylation issues sometimes encountered with enolates. libretexts.org

This synthetic strategy is analogous to the well-documented acylation of enamines, which react with acid halides to ultimately form β-dicarbonyl compounds after hydrolysis. libretexts.org

Reaction Data

The table below outlines the typical reactants and reagents involved in the synthesis of Cyclohexanol, 1-(diphenylphosphinyl)- via the enamine route.

| Step | Reactant | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1: Enamine Formation | Cyclohexanone | Secondary Amine (e.g., Pyrrolidine, Morpholine), Acid Catalyst (e.g., p-toluenesulfonic acid) | Cyclic Enamine (e.g., 1-(Pyrrolidin-1-yl)cyclohex-1-ene) |

| 2: Phosphinylation | Cyclic Enamine | Diphenylphosphinyl halide (e.g., Ph2P(O)Cl) | Iminium Salt Intermediate |

| 3: Hydrolysis | Iminium Salt Intermediate | Aqueous Acid (e.g., H3O+) | Cyclohexanol, 1-(diphenylphosphinyl)- |

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is the cornerstone for determining the molecular structure of Cyclohexanol (B46403), 1-(diphenylphosphinyl)-. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provides a complete picture of the molecule's connectivity and functional groups.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework and identifying the unique phosphorus environment. The analysis of ¹H, ¹³C, and ³¹P spectra, often enhanced by two-dimensional techniques like COSY and HSQC, allows for unambiguous assignment of nearly all atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct regions corresponding to the aromatic protons of the diphenylphosphinyl group and the aliphatic protons of the cyclohexanol ring. The ten protons of the two phenyl groups would typically appear as complex multiplets in the aromatic region (δ 7.4–8.0 ppm). The protons on the cyclohexyl ring would be found in the upfield region (δ 1.0–2.5 ppm). The hydroxyl (-OH) proton is expected to present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon spectrum provides a count of the unique carbon environments. The carbon atom attached to both the hydroxyl and phosphinyl groups (C-1) would be significantly deshielded. Carbon atoms of the phenyl groups typically resonate in the δ 128–135 ppm range. The six distinct carbons of the cyclohexanol ring would appear in the aliphatic region (δ 20–75 ppm), with the C-1 carbon appearing at the lowest field (estimated δ 70-75 ppm) due to the attached electronegative oxygen and phosphorus atoms. libretexts.org

³¹P NMR: Phosphorus-31 NMR is crucial for characterizing the phosphorus center. For a pentavalent phosphine (B1218219) oxide like Cyclohexanol, 1-(diphenylphosphinyl)-, a single resonance is expected. Its chemical shift provides direct information about the oxidation state and chemical environment of the phosphorus atom.

Table 1: Predicted NMR Spectral Data for Cyclohexanol, 1-(diphenylphosphinyl)- This table is illustrative and based on typical values for the constituent functional groups.

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.4 - 8.0 | Phenyl protons (Ar-H) |

| 1.2 - 2.5 | Cyclohexyl protons (-CH₂) | |

| Variable | Hydroxyl proton (-OH) | |

| ¹³C NMR | 128 - 135 | Phenyl carbons (Ar-C) |

| 70 - 75 | C-1 of cyclohexyl ring (HO-C-P) | |

| 20 - 40 | C-2 to C-6 of cyclohexyl ring (-CH₂) | |

| ³¹P NMR | 30 - 50 | Diphenylphosphinyl group (P=O) |

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of Cyclohexanol, 1-(diphenylphosphinyl)- would be dominated by absorptions from the O-H, P=O, C-O, and aromatic C-H bonds.

The most prominent feature would be a broad and strong absorption band for the O-H stretching vibration of the alcohol group, typically appearing in the 3600–3300 cm⁻¹ region. libretexts.org Another key indicator is the very strong P=O (phosphoryl) stretching vibration, which is characteristic of phosphine oxides and is expected in the 1300–1150 cm⁻¹ range. The C-O stretch of the tertiary alcohol would likely be observed near 1050 cm⁻¹. libretexts.org Additional peaks corresponding to aromatic and aliphatic C-H stretching would be seen just below and above 3000 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for Cyclohexanol, 1-(diphenylphosphinyl)- This table is illustrative and based on typical values for the constituent functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3300 (broad, strong) | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 (medium) | C-H Stretch | Aromatic (Phenyl) |

| 3000 - 2850 (medium) | C-H Stretch | Aliphatic (Cyclohexyl) |

| 1300 - 1150 (very strong) | P=O Stretch | Phosphine Oxide |

| ~1050 (strong) | C-O Stretch | Tertiary Alcohol |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of the molecule by measuring its mass-to-charge ratio to a high degree of accuracy. For Cyclohexanol, 1-(diphenylphosphinyl)- (C₁₈H₂₁O₂P), the expected exact mass is 300.1279 g/mol . HRMS analysis would confirm this molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Expected fragmentation pathways include the loss of a water molecule (M-18), loss of a phenyl radical (M-77), and cleavage of the cyclohexyl ring.

Single Crystal X-ray Diffraction for Solid-State Structure Analysis

For crystalline solids, single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement. Although no public crystal structure for Cyclohexanol, 1-(diphenylphosphinyl)- appears to be available in crystallographic databases, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the solid-state conformation of the cyclohexyl ring (e.g., chair conformation) and the orientation of the phenyl and hydroxyl substituents. Crucially, X-ray diffraction would elucidate the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the phosphoryl oxygen of a neighboring molecule, which dictates the crystal packing.

Chromatographic Methods for Separation, Purification, and Analytical Characterization

Chromatographic techniques are essential for the purification of Cyclohexanol, 1-(diphenylphosphinyl)- from reaction mixtures and for assessing its purity. Due to the polarity and high melting point typical of phosphine oxides, liquid chromatography is generally more suitable than gas chromatography. tandfonline.comacs.org

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for the analysis and purification of phosphine oxides. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically effective. Detection is commonly achieved using a UV detector, as the phenyl groups provide strong chromophores.

Gas Chromatography (GC): The separation of high-melting-point phosphine oxides by GC can be challenging. tandfonline.com It often requires high injector and column temperatures, which can risk thermal degradation. Specialized columns, such as those with Porapak Q or SE-30 stationary phases, have been used for the analysis of related phosphine oxide compounds. tandfonline.comacs.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions that synthesize Cyclohexanol, 1-(diphenylphosphinyl)-. It is typically performed on silica (B1680970) gel or alumina (B75360) plates, with visualization under UV light or by staining with an appropriate agent like phosphomolybdic acid. acs.org

Chemical Reactivity and Mechanistic Pathways of Cyclohexanol, 1 Diphenylphosphinyl

Reactivity Profiles of the Hydroxyl Group in Cyclohexanol (B46403), 1-(diphenylphosphinyl)-

The hydroxyl group in α-hydroxy phosphine (B1218219) oxides, such as Cyclohexanol, 1-(diphenylphosphinyl)-, is a versatile functional handle that can undergo a variety of chemical transformations. While research specifically on Cyclohexanol, 1-(diphenylphosphinyl)- is limited, the reactivity of the hydroxyl group can be inferred from studies on analogous α-hydroxyphosphonates. These compounds are valuable synthetic intermediates, and their hydroxyl group can be readily modified. nih.gov

Typical reactions involving the hydroxyl group in these systems include:

O-Alkylation and O-Acylation: The hydroxyl group can be converted into ether and ester functionalities, respectively. nih.gov

Oxidation: Oxidation of the secondary alcohol in the cyclohexanol moiety would yield the corresponding α-ketophosphine oxide. nih.gov

Substitution Reactions: The hydroxyl group can be substituted by other functional groups. For instance, treatment with reagents like thionyl chloride can replace the hydroxyl group with a halogen. nih.gov It can also be substituted by primary or secondary amines to form α-aminophosphine oxides. nih.gov

These transformations highlight the utility of the hydroxyl group in creating a diverse range of derivatives from the parent α-hydroxy phosphine oxide.

Transformations Involving the Phosphinyl Moiety

The diphenylphosphinyl group is a key determinant of the molecule's reactivity, participating in a range of transformations including substitution, reduction, and directing other reactions.

Nucleophilic Aromatic Substitution of Hydrogen by Phosphorus-Stabilized Carbanions

While direct nucleophilic aromatic substitution of a hydrogen atom by a phosphorus-stabilized carbanion is not a commonly reported reaction pathway, the carbanions derived from related organophosphorus compounds exhibit well-defined reactivity with aromatic systems, particularly with cyclic enones. rsc.orgresearchgate.net The α-proton of an alkylphosphine oxide can be abstracted by a strong base to form a phosphorus-stabilized carbanion. These carbanions can then participate in nucleophilic addition and substitution reactions. rsc.orgresearchgate.net

In reactions with substituted cyclohex-2-enones, α-lithiated alkylphosphonic esters, a related class of phosphorus-stabilized carbanions, can react via two main pathways:

1,2-Addition: Attack at the carbonyl group to yield 2-hydroxyalkylphosphonic products. rsc.orgresearchgate.net

1,4-Addition (Michael Addition): Attack at the β-carbon of the enone system. researchgate.net

These addition products can subsequently undergo aromatization under specific conditions, leading to the formation of substituted benzylphosphonic esters. rsc.orgresearchgate.net This reactivity underscores the ability of phosphorus-stabilized carbanions to act as nucleophiles in reactions that ultimately lead to substituted aromatic compounds, although not through a direct SNAr-type displacement of hydrogen.

Stereospecific Reduction Pathways

The reduction of the phosphine oxide in chiral α-hydroxyalkyl phosphine oxides, such as Cyclohexanol, 1-(diphenylphosphinyl)-, to the corresponding phosphine is a reaction of significant interest, particularly for the synthesis of P-chiral phosphine ligands used in asymmetric catalysis. The presence of the adjacent hydroxyl group plays a crucial role in these reductions.

The reduction of chiral hydroxyalkyl phosphine oxides often proceeds stereospecifically with inversion of configuration at the phosphorus center. mdpi.com A common reagent for this transformation is borane (B79455) (BH₃·THF). mdpi.com In this process, the borane is believed to play a threefold role:

Activation: The hydroxyl group directs the borane to the phosphinyl moiety, forming an intramolecular complex that activates the P=O bond for reduction. mdpi.com

Reduction: The activated phosphorus center is then reduced by another equivalent of borane.

Protection: The resulting phosphine is protected as a phosphine-borane complex. mdpi.com

Other reducing agents have also been employed. For instance, the combination of a methylation reagent like methyl triflate followed by lithium aluminum hydride (LiAlH₄) can also achieve stereospecific reduction with inversion of configuration at the phosphorus atom. studymind.co.ukucla.edu

Table 1: Stereospecific Reduction of Chiral Hydroxyalkyl Phosphine Oxides

| Reducing Agent/System | Stereochemical Outcome at Phosphorus | Reference |

| BH₃·THF | Inversion of configuration | mdpi.com |

| Methyl triflate, then LiAlH₄ | Inversion of configuration | studymind.co.ukucla.edu |

Regioselective Lactonization of Unsymmetrical 1,4-Diols

While Cyclohexanol, 1-(diphenylphosphinyl)- itself does not undergo lactonization, phosphine-containing ligands are integral to the catalyst systems used for the regioselective lactonization of unsymmetrical 1,4-diols. rsc.orgresearchgate.netresearchgate.netsigmaaldrich.com This reaction is a powerful method for synthesizing lactones, which are common motifs in natural products. rsc.orgresearchgate.net

Ruthenium-based catalysts are often employed for this transformation. These catalysts are typically composed of a ruthenium precursor and a chelating ligand, which can be a tertiary phosphine-protic amine ligand. rsc.orgresearchgate.netsigmaaldrich.com The nature of the phosphine ligand can influence the efficiency and regioselectivity of the lactonization process. sigmaaldrich.com For example, a Cp*Ru-based bifunctional catalyst system with a specifically designed PN ligand (where PN is a chelating tertiary phosphine-protic amine ligand) has been shown to be effective for the regioselective lactonization of unsymmetrically substituted 1,4-diols. rsc.orgresearchgate.netsigmaaldrich.com

The role of the phosphine ligand in these catalytic cycles is multifaceted. It modulates the electronic and steric properties of the metal center, thereby influencing substrate binding, the dehydrogenation of the diol, and the subsequent intramolecular esterification to form the lactone. sigmaaldrich.comwikipedia.org The steric bulk and electron-donating ability of the phosphine ligand are critical parameters that can be tuned to optimize the catalytic activity and selectivity. nih.gov

Elucidation of Key Reaction Mechanisms

Understanding the mechanisms of reactions involving organophosphorus compounds is crucial for controlling their outcomes and designing new synthetic methodologies.

Investigation of Z/E Isomerism Mechanisms in Related Systems

Cyclohexanol, 1-(diphenylphosphinyl)- does not exhibit Z/E isomerism due to the absence of a carbon-carbon double bond in its core structure. However, the principles of Z/E isomerism are highly relevant to related organophosphorus compounds, such as vinyl phosphonates and iminophosphonates, which contain C=C or C=N double bonds. mdpi.comresearchgate.net

The Z/E isomerism in these systems arises from the restricted rotation around the double bond. studymind.co.uk The interconversion between Z and E isomers can occur through two primary mechanisms:

Inversion: This pathway involves a transition state where the geometry around the double-bonded atom linearizes. For imines, this would be an imino-nitrogen inversion through a transition state with a C-N-X bond angle of approximately 180°. mdpi.com

Rotation: This mechanism proceeds through a transition state where the substituent rotates out of the plane of the double bond. mdpi.com

The preferred isomer (Z or E) and the energy barrier for isomerization are influenced by the nature of the substituents on the double bond. mdpi.com For instance, in iminophosphonates, aryl substituents at the carbon of the C=N bond tend to favor the E-isomer, whereas fluoroalkyl groups favor the Z-isomer. mdpi.com In the case of vinyl phosphonates, photochemical isomerization can be facilitated by a photosensitizer, with the directionality of the isomerization being influenced by the relative stabilities of the ground and excited states of the Z and E isomers. researchgate.net

Table 2: Mechanisms of Z/E Isomerism in Related Organophosphorus Systems

| System | Isomerization Mechanism | Key Factors | Reference |

| Iminophosphonates | Inversion or Rotation | Substituents on the C=N bond | mdpi.com |

| Vinyl Phosphonates | Photochemical Isomerization | Photosensitizer, 1,3-allylic strain | researchgate.net |

| Vinyl Allene Oxides | Stepwise cascade (diradical formation, isomerization, electrocyclization) | Substituent effects on activation energies | rsc.org |

Kinetic Studies and Mechanistic Scheme Elucidation

The formation of α-hydroxy phosphine oxides, such as Cyclohexanol, 1-(diphenylphosphinyl)-, typically proceeds through the nucleophilic addition of a P(O)-H compound, like a secondary phosphine oxide, to the carbonyl group of a ketone or aldehyde. researchgate.netresearchgate.net This reaction is a variation of the Pudovik or Abramov reaction. researchgate.netmdpi.com While specific kinetic studies on Cyclohexanol, 1-(diphenylphosphinyl)- are not extensively documented in publicly available literature, the general mechanism is understood to be influenced by catalysts and reaction conditions. researchgate.net

A proposed mechanistic pathway for the formation of α-hydroxy phosphine oxides involves the activation of the P-H bond of the secondary phosphine oxide. researchgate.net In base-catalyzed reactions, the base facilitates the deprotonation of the phosphine oxide, increasing its nucleophilicity. The resulting phosphinoyl anion then attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the intermediate alkoxide yields the final α-hydroxy phosphine oxide product. researchgate.netresearchgate.net The reaction can also be promoted by acid catalysts, which activate the carbonyl group by protonation, making it more susceptible to nucleophilic attack by the phosphine oxide.

The synthesis of tertiary α-hydroxyphosphine oxides from secondary phosphine oxides and ketones can often be achieved under catalyst- and solvent-free conditions, indicating the inherent reactivity of the starting materials. organic-chemistry.org The reaction mechanism for the triethylamine-catalyzed Pudovik reaction has been computationally studied, providing insight into the transition states and intermediates involved. researchgate.netresearchgate.net

Side reactions can occur, such as the oxidation of the secondary phosphine oxide to a phosphinic acid, or further reaction of the α-hydroxy phosphine oxide intermediate. mdpi.com The reversible formation of some α-hydroxyphosphine oxides has also been noted, suggesting that the stability of the product and the reaction equilibrium can be influenced by the specific substituents on both the phosphorus atom and the carbonyl compound. researchgate.net

Investigation of Cyclohexanol, 1 Diphenylphosphinyl in Coordination Chemistry

Exploration of Cyclohexanol (B46403), 1-(diphenylphosphinyl)- as a Monodentate Ligand

The compound Cyclohexanol, 1-(diphenylphosphinyl)- possesses a tertiary phosphine (B1218219) group, which is a classic donor for coordination to transition metals. wikipedia.orgdalalinstitute.com In its role as a monodentate ligand, it would coordinate to a metal center exclusively through the lone pair of electrons on the phosphorus atom. The synthesis of such complexes would typically involve the reaction of a suitable metal precursor, often a metal halide or a complex with labile ligands, with the phosphine ligand. wikipedia.org

The electronic and steric properties of the ligand would significantly influence the stability and reactivity of the resulting metal complex. The diphenylphosphinyl group provides π-acceptor capabilities due to the phosphorus-carbon σ* anti-bonding orbitals, which can accept electron density from filled metal d-orbitals. wikipedia.org The bulky cyclohexyl group attached to the phosphorus atom would also impart significant steric hindrance around the metal center, a property that can be quantified by its Tolman cone angle. This steric bulk can be advantageous in promoting certain catalytic reactions by creating a specific coordination environment.

Design and Synthesis of Polydentate Ligands Incorporating the Phosphinyl-Cyclohexanol Scaffold

The presence of a hydroxyl (-OH) group on the cyclohexanol ring offers a reactive handle for transforming the parent monodentate ligand into a more complex polydentate ligand. Polydentate ligands, which bind to a metal through two or more donor atoms, are often favored in catalysis due to the chelate effect, which leads to more stable metal complexes. nih.gov

Chelate Ligand Formation

To create a chelating ligand from the Cyclohexanol, 1-(diphenylphosphinyl)- scaffold, the hydroxyl group could be chemically modified to introduce a second donor atom. A common strategy is the conversion of the alcohol to an ether or an ester containing another coordinating group, or its substitution by a nitrogen or sulfur-containing moiety. For instance, deprotonation of the alcohol followed by reaction with a molecule containing a suitable leaving group and a donor atom (e.g., 2-chloropyridine) could yield a P,O- or P,N-bidentate ligand.

These bidentate ligands can then form stable chelate rings upon coordination with a transition metal. The size of the chelate ring is a critical factor in the stability of the resulting complex, with 5- and 6-membered rings being the most common and generally the most stable.

Chiral Ligand Architectures for Asymmetric Catalysis

The development of chiral ligands is of paramount importance for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The Cyclohexanol, 1-(diphenylphosphinyl)- scaffold is an attractive starting point for designing chiral ligands. Chirality can be introduced in several ways:

Resolution of the parent alcohol: Since the carbon atom bearing the hydroxyl and diphenylphosphinyl groups is a stereocenter, the racemic mixture of Cyclohexanol, 1-(diphenylphosphinyl)- could potentially be resolved into its separate enantiomers.

Asymmetric synthesis: The parent compound could be synthesized in an enantiomerically pure form.

Use of chiral auxiliaries: The hydroxyl group can be derivatized with chiral molecules to create a chiral environment around the phosphorus donor.

For example, chiral phosphinite ligands have been successfully prepared from chiral diols and used in asymmetric hydrogenation reactions. rsc.org A similar approach could be envisioned for the phosphinyl-cyclohexanol scaffold. These chiral ligands, upon coordination to a metal, create a chiral catalytic pocket that can differentiate between the two enantiomeric transition states of a reaction, leading to high enantioselectivity. nih.gov

Characterization of Transition Metal Complexes and Their Coordination Geometries

The definitive proof of the formation of a new transition metal complex and the elucidation of its structure rely on a combination of spectroscopic and analytical techniques. For complexes derived from Cyclohexanol, 1-(diphenylphosphinyl)-, these would include:

NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative for phosphine complexes, as the chemical shift of the phosphorus nucleus changes significantly upon coordination to a metal. The magnitude of this "coordination shift" can provide insights into the nature of the metal-phosphorus bond. ¹H and ¹³C NMR would be used to characterize the organic framework of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of other functional groups, such as the carbonyl (CO) ligands that are often present in organometallic complexes.

For a hypothetical complex formed with a ligand derived from Cyclohexanol, 1-(diphenylphosphinyl)-, X-ray crystallography would confirm whether the ligand is acting in a monodentate or polydentate fashion and reveal the precise arrangement of all atoms in space.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound Cyclohexanol, 1-(diphenylphosphinyl)- or its derivatives in the catalytic applications outlined in the request.

Extensive searches for the role of "Cyclohexanol, 1-(diphenylphosphinyl)-" as a catalytic component in the following reactions yielded no relevant results:

Asymmetric Hydrogenation of Prochiral Ketones and Olefins

Oppenauer-type Oxidation and Transfer Hydrogenation of Secondary Alcohols

Alcohol Oxidation with Peroxides

C-C Bond Forming Reactions and Allylation Catalysis

Hydroformylation Reactions

The performed searches focused on identifying any documented use of this specific compound as a ligand, pre-catalyst, or catalyst in these homogeneous catalysis reactions. The lack of information in scientific databases and chemical literature suggests that "Cyclohexanol, 1-(diphenylphosphinyl)-" is not a commonly used or reported compound for these particular catalytic transformations.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound's catalytic applications.

Catalytic Applications and Mechanistic Aspects in Homogeneous Catalysis

Mechanistic Investigations of Catalytic Cycles

Detailed explorations of catalytic mechanisms, including the identification of active species and the quantification of reaction efficiencies, are fundamental to advancing catalyst design. However, for Cyclohexanol (B46403), 1-(diphenylphosphinyl)-, the scientific community has not published research that would allow for such an analysis.

Identification of Active Catalytic Species

The identification of the true catalyst, the active species that participates directly in the catalytic loop, is a critical step in understanding any catalytic reaction. This often involves a combination of spectroscopic, kinetic, and computational methods to characterize the catalyst's structure and oxidation state during the reaction. In the case of Cyclohexanol, 1-(diphenylphosphinyl)-, there are no available studies that identify or even propose its role as a pre-catalyst or an active catalytic species in any homogeneous catalytic process. Therefore, no data on its transformation into an active form or its coordination behavior in a catalytic cycle can be presented.

Studies on Turnover Frequencies and Selectivity

Turnover frequency (TOF), a measure of the number of substrate molecules converted per catalytic site per unit time, and selectivity, the ability of a catalyst to favor the formation of a specific product, are key metrics for evaluating catalytic performance. The determination of these parameters requires experimental data from catalytic runs under controlled conditions. As there are no published reports on the use of Cyclohexanol, 1-(diphenylphosphinyl)- as a catalyst, no data on its turnover frequencies or selectivity in any reaction exists. Consequently, a data table summarizing these performance indicators cannot be generated.

Theoretical and Computational Investigations of Cyclohexanol, 1 Diphenylphosphinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine molecules at the atomic and electronic levels. These methods allow for the prediction of a wide array of molecular properties, providing a theoretical framework to complement and guide experimental studies.

Density Functional Theory (DFT) Applications to Molecular Properties and Isomerism

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of molecules like Cyclohexanol (B46403), 1-(diphenylphosphinyl)-. DFT calculations can provide detailed information about the distribution of electron density, which is fundamental to understanding the molecule's reactivity and intermolecular interactions. For instance, the calculated Mulliken atomic charges can reveal the electrophilic and nucleophilic sites within the molecule.

DFT methods are also instrumental in studying the isomerism of Cyclohexanol, 1-(diphenylphosphinyl)-. By calculating the total electronic energies of different isomers, it is possible to predict their relative stabilities. These calculations can consider both constitutional isomers and stereoisomers, providing a comprehensive energy landscape.

| Property | Description | Significance for Cyclohexanol, 1-(diphenylphosphinyl)- |

| Electron Density | The probability of finding an electron at a particular point in space. | Determines the molecule's shape, size, and how it interacts with other molecules. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Helps in identifying reactive sites; the phosphorus and oxygen atoms are expected to have significant partial charges. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and can be used to predict the molecule's behavior in chemical reactions. |

| Isomer Energies | The calculated total electronic energy for different isomeric forms. | Allows for the prediction of the most stable isomer, which is crucial for understanding its behavior in a given environment. |

Conformational Analysis and Stability of Isomeric Forms

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in chair and boat forms. The substituents on the ring, in this case, the diphenylphosphinyl and hydroxyl groups, have a profound impact on the relative stabilities of these conformations. gmu.edupressbooks.pub The most stable conformation of cyclohexane is the chair form, which minimizes both angle strain and torsional strain. pressbooks.pub

For Cyclohexanol, 1-(diphenylphosphinyl)-, the key consideration is the placement of the two bulky substituents in either axial or equatorial positions. Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org Given the significant size of the diphenylphosphinyl group, it is highly likely to preferentially occupy an equatorial position in the most stable chair conformation. The hydroxyl group, while smaller, would also favor an equatorial position.

The relative stability of different conformers can be quantified by calculating their steric energies. These calculations take into account various strain contributions, including bond stretching, angle bending, torsional strain, and van der Waals interactions.

| Conformer | Substituent Positions | Expected Relative Stability | Key Steric Interactions |

| Chair 1 | Diphenylphosphinyl (eq), Hydroxyl (ax) | Less Stable | 1,3-diaxial interactions involving the hydroxyl group. |

| Chair 2 | Diphenylphosphinyl (ax), Hydroxyl (eq) | Least Stable | Significant 1,3-diaxial interactions involving the bulky diphenylphosphinyl group. |

| Chair 3 | Diphenylphosphinyl (eq), Hydroxyl (eq) | Most Stable | Minimized steric strain with both bulky groups in the less hindered equatorial positions. |

| Boat Conformations | Various | Generally less stable than chair conformations due to eclipsing interactions and flagpole strain. | Torsional and steric strain. |

Molecular Modeling and Simulation of Reaction Pathways

Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing a deeper understanding of reaction mechanisms and kinetics.

Transition State Analysis and Energy Profiles

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize the transition state structures for reactions involving Cyclohexanol, 1-(diphenylphosphinyl)-. By calculating the energy of the transition state relative to the reactants and products, the activation energy for a reaction can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of a particular chemical transformation.

Creating a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, provides a visual representation of the reaction pathway. This profile highlights the energies of reactants, products, intermediates, and transition states, offering a complete energetic picture of the reaction.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. For Cyclohexanol, 1-(diphenylphosphinyl)-, the following spectroscopic properties can be computationally predicted:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ³¹P) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and can help in assigning peaks in experimental NMR spectra to specific nuclei within the molecule.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated. This allows for the prediction of the IR spectrum, which is useful for identifying characteristic functional groups, such as the O-H and P=O stretches.

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in the UV-Vis spectrum, providing insights into the electronic structure of the molecule.

In Silico Approaches for Ligand Design and Catalyst Optimization

The structural features of Cyclohexanol, 1-(diphenylphosphinyl)-, particularly the presence of a chiral center and a phosphine (B1218219) oxide moiety, make it an interesting scaffold for the design of new ligands and catalysts. nih.gov In silico methods play a pivotal role in the rational design and optimization of such molecules. researchgate.netnih.gov

These computational approaches enable the screening of virtual libraries of compounds and the prediction of their binding affinities to target proteins or metal centers, thereby accelerating the discovery process. nih.gov The general workflow often involves preparing the protein structure and a ligand database, followed by molecular docking to rank ligands based on their predicted binding affinity. nih.gov

| In Silico Technique | Application to Cyclohexanol, 1-(diphenylphosphinyl)- |

| Pharmacophore Modeling | Identifying the essential structural features of Cyclohexanol, 1-(diphenylphosphinyl)- responsible for its potential biological or catalytic activity. This model can then be used to search for other molecules with similar features. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of derivatives of Cyclohexanol, 1-(diphenylphosphinyl)- to a specific receptor or metal catalyst active site. This can guide the synthesis of more potent or selective ligands. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the structural properties of a series of Cyclohexanol, 1-(diphenylphosphinyl)- derivatives to their observed activity. These models can then be used to predict the activity of new, unsynthesized compounds. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug design to identify candidates with favorable pharmacokinetic profiles. researchgate.net |

By leveraging these computational tools, researchers can explore the vast chemical space of possible derivatives of Cyclohexanol, 1-(diphenylphosphinyl)-, prioritizing the synthesis of compounds with the highest probability of success as effective ligands or catalysts.

Emerging Research Directions and Future Outlook

Development of Innovative Synthetic Methodologies for Phosphinyl-Cyclohexanol Systems

The synthesis of α-hydroxyphosphonates and related phosphine (B1218219) oxides, including Cyclohexanol (B46403), 1-(diphenylphosphinyl)-, is a key area of ongoing research. Traditional methods are being supplemented and replaced by more efficient, selective, and sustainable approaches.

A significant development is the use of catalytic aerobic hydroxylation . A highly efficient copper-catalyzed direct hydroxylation of phosphonate (B1237965) compounds has been developed, offering a powerful method for synthesizing quaternary α-hydroxy phosphonates in good yields. rsc.org This method is notable for its regioselectivity and tolerance of various substituents. rsc.org

Enantioselective synthesis is another major focus, aiming to produce specific stereoisomers of P-chiral phosphine oxides. The preparation of enantiopure P-stereogenic compounds remains a challenge, but several promising strategies have emerged. nih.govrsc.org These include the use of chiral catalysts and ligands to control the stereochemical outcome of reactions. nih.govrsc.org For instance, visible-light-induced C–P bond-forming reactions have been shown to produce P-chiral heteroaryl phosphine oxides with excellent enantiomeric excess (97–99% ee) under air conditions, even without transition metal or photoredox catalysts. rsc.org The development of versatile enantioseparation methods, such as those using TADDOL derivatives for the resolution of racemic secondary phosphine oxides, is also crucial for accessing optically active P-stereogenic precursors. nih.govacs.org

Furthermore, green chemistry principles are increasingly being applied to the synthesis of these compounds. mdpi.com This includes the use of environmentally benign solvents like water and the development of reusable catalysts. For example, an organocatalytic, direct synthesis of α-hydroxy phosphonates using pyridine (B92270) 2,6-dicarboxylic acid in water has been reported as a simple, cost-effective, and environmentally friendly method. organic-chemistry.org Similarly, the use of ecocatalysts derived from zinc-hyperaccumulating plants presents a green and effective approach for the synthesis of α-hydroxyphosphonates under solventless conditions. mdpi.com

Recent synthetic approaches are summarized in the table below:

| Synthetic Method | Key Features | Catalyst/Reagent | Substrate Scope | Ref. |

| Catalytic Aerobic Hydroxylation | Direct C-H functionalization, good yields, regioselective | Copper catalyst | Various phosphonate compounds | rsc.org |

| Visible-Light-Induced Synthesis | Enantioselective, mild conditions, metal-free | Visible light | 2-chloropyridines and secondary phosphine oxides | rsc.org |

| Enantioseparation with TADDOL | Resolution of racemates, high enantiomeric excess | TADDOL derivatives | Secondary phosphine oxides | nih.govacs.org |

| Green Synthesis in Water | Environmentally benign, cost-effective | Pyridine 2,6-dicarboxylic acid | Aldehydes and ketones with trimethylphosphite | organic-chemistry.org |

| Ecocatalysis | Solventless, reusable catalyst | Eco-MgZnOx from Arabidopsis halleri | Aldehydes and H-phosphonates | mdpi.com |

Exploration of Cyclohexanol, 1-(diphenylphosphinyl)- in Advanced Materials Science

The unique electronic and structural properties of the phosphine oxide group make it a valuable component in the design of advanced materials. Research is actively exploring the potential of phosphine oxide-containing molecules, including Cyclohexanol, 1-(diphenylphosphinyl)-, in various materials science applications, particularly in the realm of luminescent materials.

Phosphine oxides are increasingly being incorporated into fluorescent materials and organic light-emitting diodes (OLEDs) . tandfonline.comresearchgate.net The P=O group can effectively modulate the electronic and steric properties of a molecule, leading to enhanced emission efficiency and tunable photophysical properties. tandfonline.comacs.org For instance, the incorporation of phosphine oxide substituents into o-carborane-based luminogens has been shown to greatly enhance solid-state emission efficiency and induce aggregation-induced emission (AIE) properties. acs.org These compounds also exhibit multi-stimuli-responsive fluorochromic properties, such as solvatochromism and thermochromism. acs.org The electron-withdrawing nature and insulating character of the phosphine oxide moiety can improve electrical properties and enhance charge transfer without significantly altering the emission color, making them ideal for developing high-performance blue emitters. tandfonline.comresearchgate.net

Furthermore, phosphine oxide-based molecules are being investigated as fluorescent sensors . A new family of pyrazolyl phosphine oxides has been synthesized and shown to act as dual-responsive fluorescent sensors for metal ions, exhibiting 'turn-off' and 'turn-on' responses for Fe³⁺ and Al³⁺, respectively. nih.govchemrxiv.org These sensors demonstrate good selectivity, large Stokes shifts, and submicromolar limits of detection. chemrxiv.org This opens up possibilities for designing sensors based on the Cyclohexanol, 1-(diphenylphosphinyl)- scaffold for the detection of various analytes.

The potential applications of phosphine oxides in materials science are summarized below:

| Application Area | Role of Phosphine Oxide | Key Properties | Potential for Cyclohexanol, 1-(diphenylphosphinyl)- | Ref. |

| Organic Light-Emitting Diodes (OLEDs) | Emitter, host, or electron-transporting material | High emission efficiency, color purity (especially for blue emitters), high photostability | Could be incorporated as a building block for novel emitters or host materials. | tandfonline.comresearchgate.net |

| Fluorescent Sensors | Fluorophore and metal-binding site | High sensitivity, selectivity, large Stokes shifts | The cyclohexanol and diphenylphosphinyl groups could be functionalized to create selective sensors. | nih.govchemrxiv.org |

| Aggregation-Induced Emission (AIE) Materials | Inducing AIE properties | High solid-state emission efficiency, stimuli-responsive fluorochromism | The bulky diphenylphosphinyl and cyclohexanol groups may promote AIE. | acs.org |

| Ligands for Catalysis | Modulating catalytic activity and selectivity | Electron-withdrawing properties, steric hindrance | Could serve as a ligand in transition metal catalysis, influencing the outcome of reactions. | tandfonline.comacs.org |

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The drive for more efficient and rapid discovery and optimization of chemical processes has led to the increasing adoption of flow chemistry and high-throughput screening (HTS) . nih.gov These technologies offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and the ability to rapidly screen large libraries of compounds or reaction conditions. nih.gov

Flow chemistry, where reactions are carried out in continuous-flowing streams in microreactors, is particularly well-suited for the synthesis of organophosphorus compounds. researchgate.net It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for controlling selectivity and minimizing the formation of byproducts in sensitive reactions. researchgate.net The synthesis of biologically relevant compound libraries has been successfully demonstrated using flow techniques, highlighting the potential for the rapid assembly of derivatives of Cyclohexanol, 1-(diphenylphosphinyl)- for various screening purposes. nih.gov

High-throughput screening is a powerful tool for accelerating the discovery of new catalysts and materials. rsc.orgyoutube.com In the context of phosphine oxide research, HTS can be used to rapidly screen libraries of ligands to identify optimal catalysts for specific transformations. rsc.orgchemrxiv.org For example, a phosphine optimization screening set (PHOSS) of commercially available ligands has been developed to systematically sample the chemical space of phosphine ligands, facilitating the identification of active catalysts for cross-coupling reactions. chemrxiv.org This approach could be adapted to screen libraries of phosphinyl-cyclohexanol derivatives for applications in catalysis or materials science. The combination of automated synthesis using flow chemistry and subsequent HTS of the resulting compound libraries represents a powerful workflow for accelerating research in this field.

Challenges and Opportunities in the Field of Cyclohexanol, 1-(diphenylphosphinyl)- Research

Despite the significant progress, several challenges remain in the field of Cyclohexanol, 1-(diphenylphosphinyl)- and related organophosphorus research. However, these challenges also present exciting opportunities for future innovation.

One of the primary challenges is the development of highly stereoselective synthetic methods for P-stereogenic phosphine oxides. nih.govthieme-connect.com While progress has been made, achieving high enantioselectivity for a broad range of substrates remains a significant hurdle. nih.gov Another challenge is the need for more sustainable and environmentally friendly synthetic protocols, reducing the reliance on hazardous reagents and solvents. mdpi.com The inherent air sensitivity of some primary phosphines and the spontaneous disproportionation of certain primary phosphine oxides also present synthetic challenges. researchgate.net

These challenges create numerous opportunities . There is a vast potential for the discovery of novel catalysts and ligands based on the phosphinyl-cyclohexanol scaffold. The development of new, highly efficient, and stereoselective catalytic systems for the synthesis of these compounds is a major area of opportunity. mdpi.com Furthermore, the unique properties of Cyclohexanol, 1-(diphenylphosphinyl)- and its derivatives offer opportunities for their application in new areas of materials science, such as the development of novel functional polymers, flame retardants, and extractants for rare-earth metals. tandfonline.comfrontiersin.org The exploration of their biological activities also presents a promising avenue for future research, given the prevalence of organophosphorus compounds in medicinal chemistry. frontiersin.org The continued integration of computational modeling with experimental work will be crucial for understanding structure-property relationships and guiding the design of new molecules with desired functionalities.

Q & A

Q. What are the optimal synthetic routes for 1-(diphenylphosphinyl)-cyclohexanol?

Methodological Answer: The synthesis of phosphinyl-substituted cyclohexanol derivatives typically involves phosphorylation of cyclohexanol precursors. A validated approach includes:

- Step 1: Reacting cyclohexanol with diphenylphosphine chloride under inert conditions (argon/nitrogen atmosphere) at 0–5°C.

- Step 2: Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Parameters: Temperature control (<10°C) minimizes side reactions. Phase-transfer catalysts (e.g., PEG-400) may enhance reaction efficiency in biphasic systems .

Q. What spectroscopic techniques are most effective for characterizing 1-(diphenylphosphinyl)-cyclohexanol?

Methodological Answer:

- 31P NMR Spectroscopy: Directly probes the phosphorus environment; chemical shifts typically range δ +20 to +30 ppm for diphenylphosphinyl groups.

- 1H/13C NMR: Identifies cyclohexanol backbone protons (δ 1.2–2.1 ppm for axial/equatorial Hs) and aromatic protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy: Detects P=O stretching vibrations (~1200–1250 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

- Mass Spectrometry (EI): Molecular ion peaks (m/z ~330–340) and fragment patterns confirm structural integrity .

Q. What safety protocols are essential when handling 1-(diphenylphosphinyl)-cyclohexanol?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the phosphinyl group influence the electronic environment of cyclohexanol in catalytic applications?

Methodological Answer:

- Electronic Effects: The electron-withdrawing P=O group reduces electron density on the cyclohexanol oxygen, altering its nucleophilicity. This is quantified via Hammett substituent constants (σp ~0.6) .

- Catalytic Implications: Enhanced Lewis acidity at phosphorus makes the compound effective in asymmetric catalysis (e.g., enantioselective hydrogenation).

- Experimental Validation: Compare reaction yields and enantiomeric excess (ee) using 31P NMR and chiral HPLC .

Q. How to resolve contradictions in thermodynamic data for phosphinyl-substituted cyclohexanol derivatives?

Methodological Answer:

- Step 1: Cross-validate calorimetry (ΔHf) and computational data (DFT calculations). For example, NIST-reported ΔHf for cyclohexanol derivatives is −350 kJ/mol, but phosphinyl groups may introduce deviations (±15 kJ/mol) .

- Step 2: Assess purity via GC-MS or HPLC (e.g., lists GC methods for cyclohexanone derivatives, adaptable here).

- Step 3: Replicate measurements under standardized conditions (e.g., 25°C, 1 atm) to isolate experimental variables .

Q. What mechanistic insights explain the stability of 1-(diphenylphosphinyl)-cyclohexanol under acidic conditions?

Methodological Answer:

- Hydrolysis Resistance: The P=O group stabilizes the molecule via resonance, reducing susceptibility to acid-catalyzed cleavage.

- Kinetic Studies: Monitor degradation rates in HCl/THF (1:1 v/v) at 40°C using 31P NMR. Half-life (t½) exceeds 24 hours, compared to <2 hours for non-phosphorylated analogs .

- Computational Support: DFT simulations (B3LYP/6-31G*) show higher activation energy barriers (ΔG‡ ~25 kcal/mol) for P–O bond cleavage .

Q. How to optimize solvent systems for crystallizing 1-(diphenylphosphinyl)-cyclohexanol?

Methodological Answer:

- Screening Protocol: Test solvents by polarity (e.g., hexane, ethyl acetate, methanol) using the Hansen solubility parameters.

- Optimal Conditions: Slow evaporation of a saturated ethyl acetate/hexane (1:3) solution yields monoclinic crystals suitable for X-ray diffraction .

- Troubleshooting: Add seed crystals or use anti-solvent (diethyl ether) to induce nucleation if crystallization fails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.